4-HYDROXY-4-(3-NITRO-PHENYL)-2-OXO-BUT-3-ENOIC ACID METHYL ESTER
4-HYDROXY-4-(3-NITRO-PHENYL)-2-OXO-BUT-3-ENOIC ACID METHYL ESTER
Brand Name:
Vulcanchem
CAS No.:
151646-59-2
VCID:
VC0130323
InChI:
InChI=1S/C11H9NO6/c1-18-11(15)10(14)6-9(13)7-3-2-4-8(5-7)12(16)17/h2-6,13H,1H3
SMILES:
COC(=O)C(=O)C=C(C1=CC(=CC=C1)[N+](=O)[O-])O
Molecular Formula:
C11H9NO6
Molecular Weight:
251.19 g/mol
4-HYDROXY-4-(3-NITRO-PHENYL)-2-OXO-BUT-3-ENOIC ACID METHYL ESTER
CAS No.: 151646-59-2
Main Products
VCID: VC0130323
Molecular Formula: C11H9NO6
Molecular Weight: 251.19 g/mol
CAS No. | 151646-59-2 |
---|---|
Product Name | 4-HYDROXY-4-(3-NITRO-PHENYL)-2-OXO-BUT-3-ENOIC ACID METHYL ESTER |
Molecular Formula | C11H9NO6 |
Molecular Weight | 251.19 g/mol |
IUPAC Name | methyl 4-hydroxy-4-(3-nitrophenyl)-2-oxobut-3-enoate |
Standard InChI | InChI=1S/C11H9NO6/c1-18-11(15)10(14)6-9(13)7-3-2-4-8(5-7)12(16)17/h2-6,13H,1H3 |
Standard InChIKey | NCGPYGZQDNIHJP-UHFFFAOYSA-N |
SMILES | COC(=O)C(=O)C=C(C1=CC(=CC=C1)[N+](=O)[O-])O |
Canonical SMILES | COC(=O)C(=O)C=C(C1=CC(=CC=C1)[N+](=O)[O-])O |
PubChem Compound | 2771731 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume